molecular formula C19H20ClN3 B246392 10-(2-Chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole

10-(2-Chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole

Cat. No. B246392
M. Wt: 325.8 g/mol
InChI Key: YBJMPZALLZZPKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(2-Chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole is a synthetic compound with potential applications in scientific research. This molecule is of interest due to its unique structure and potential for use in the development of new drugs. In

Mechanism of Action

The mechanism of action of 10-(2-Chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole is not fully understood. However, studies have shown that this compound acts as a DNA intercalator, binding to the DNA molecule and disrupting its normal function. This disruption can lead to the induction of apoptosis in cancer cells and the prevention of further cell growth.
Biochemical and Physiological Effects
10-(2-Chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects and can prevent the death of neurons in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 10-(2-Chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole in lab experiments is its potent anti-tumor activity. This makes it a valuable tool for studying cancer cells and developing new cancer treatments. However, one limitation of this compound is its complex synthesis method, which can make it difficult and expensive to produce in large quantities.

Future Directions

There are a number of future directions for research involving 10-(2-Chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole. One area of interest is in the development of new cancer treatments based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Finally, research is needed to develop more efficient and cost-effective methods for synthesizing this compound.

Synthesis Methods

The synthesis of 10-(2-Chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole is a complex process that involves multiple steps. One of the most common methods for synthesizing this compound is through the reaction of 2-chlorobenzylamine with 7,8-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde in the presence of a strong acid catalyst. The resulting product is then treated with a reducing agent to form the final compound.

Scientific Research Applications

10-(2-Chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole has potential applications in a variety of scientific research areas. One area of interest is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent anti-tumor activity and can induce apoptosis in cancer cells. Additionally, this compound has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C19H20ClN3

Molecular Weight

325.8 g/mol

IUPAC Name

10-[(2-chlorophenyl)methyl]-7,8-dimethyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole

InChI

InChI=1S/C19H20ClN3/c1-13-10-17-18(11-14(13)2)23(19-21-8-5-9-22(17)19)12-15-6-3-4-7-16(15)20/h3-4,6-7,10-11H,5,8-9,12H2,1-2H3

InChI Key

YBJMPZALLZZPKJ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N(C3=NCCCN23)CC4=CC=CC=C4Cl

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NCCCN23)CC4=CC=CC=C4Cl

Origin of Product

United States

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